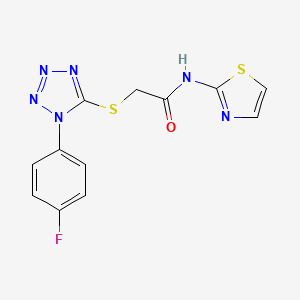
2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H9FN6OS2 and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a tetrazole ring, a 4-fluorophenyl group, and a thiazole moiety, which may enhance its pharmacological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H8FN5OS, with a molecular weight of 253.26 g/mol. Key physicochemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Boiling Point | 500.1 ± 60.0 °C (Predicted) |
| Density | 1.61 ± 0.1 g/cm³ (Predicted) |
| pKa | 14.97 ± 0.40 (Predicted) |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can mimic certain biological molecules, facilitating binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to observed pharmacological effects such as:
- Anticancer Activity : The compound has been investigated for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest it may exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : The compound's structure suggests potential in modulating inflammatory pathways.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells, with IC50 values often less than that of standard chemotherapy agents like doxorubicin .
Antimicrobial Studies
Research indicates that the presence of the fluorine atom enhances the lipophilicity of the compound, which may influence its ability to penetrate microbial membranes and exert antimicrobial effects. In vitro assays have reported varying degrees of activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Potential
The compound's thiazole moiety has been linked to anti-inflammatory activity in several studies, suggesting it may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on Antitumor Effects : A study examining thiazole-based compounds reported that derivatives with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines, correlating structural features with biological activity .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of tetrazole derivatives, revealing promising results against resistant bacterial strains, indicating a need for further exploration into their mechanism and efficacy .
- Inflammation Modulation : Research into thiazole-containing compounds indicated their ability to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN6OS2/c13-8-1-3-9(4-2-8)19-12(16-17-18-19)22-7-10(20)15-11-14-5-6-21-11/h1-6H,7H2,(H,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXOSPOHGTXDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













